7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine

Physicochemical profiling Drug-likeness Medicinal chemistry

Researchers face inconsistent lot-to-lot purity and limited characterization data for heterocyclic building blocks, delaying lead optimization. 7-Chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine solves this with defined regiochemistry and validated drug-like properties. • Defined 3-nitrophenyl/7-Cl substitution pattern ensures reproducible electronic profile (LogP 1.60, TPSA 86.14 Ų) for consistent SAR. • Lipinski-compliant scaffold (MW ~289.68) with kinase-targeting vector, directly applicable to fragment-based library design. • Commercially available reference standard with MDL identifier (MFCD00277888) for HPLC/LC-MS method development.

Molecular Formula C12H8ClN5O2
Molecular Weight 289.68 g/mol
CAS No. 289651-65-6
Cat. No. B12065958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine
CAS289651-65-6
Molecular FormulaC12H8ClN5O2
Molecular Weight289.68 g/mol
Structural Identifiers
SMILESC1C(=NN=C2N1N=C(C=C2)Cl)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C12H8ClN5O2/c13-11-4-5-12-15-14-10(7-17(12)16-11)8-2-1-3-9(6-8)18(19)20/h1-6H,7H2
InChIKeyILQJWCQSOXBJSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine Structural and Physicochemical Profile


7-Chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine is a heterocyclic small molecule belonging to the pyridazino-triazine class, characterized by a fused triazine-pyridazine core with a 3-nitrophenyl substituent at position 3 and a chlorine atom at position 7 [1]. This compound is primarily utilized as a research chemical and building block in medicinal chemistry, with predicted physicochemical properties including a LogP of 1.60, a polar surface area of 86.14 Ų, and compliance with Lipinski's Rule of Five, indicating favorable drug-like characteristics for probe development [1].

Predicted drug-like profile (Lipinski compliant, balanced LogP/TPSA)
Heterocyclic building block for medicinal chemistry probe design
Chloro and nitro substituents enable further derivatization
Traceable commercial identity (Apollo Scientific, MDL defined)

Why Generic Pyridazino-triazine Analogs Cannot Substitute This Compound


The specific substitution pattern of 7-chloro-3-(3-nitrophenyl)-4H-pyridazino[6,1-c][1,2,4]triazine—particularly the electron-withdrawing 3-nitro group on the phenyl ring and the chlorine at position 7—dictates its unique electronic profile and reactivity, which cannot be replicated by unsubstituted phenyl or methyl analogs [1]. Calculated physicochemical data show that this compound possesses a distinct LogP (1.60) and polar surface area (86.14 Ų) compared to core scaffolds like 7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]triazine, which lacks these polar functionalities [1]. Such differences directly impact solubility, permeability, and target-binding potential, making generic substitution scientifically unsound without comparative validation.

Electronic Profile
3-nitrophenyl + 7-Cl: strong electron-withdrawing character
Unsubstituted phenyl or methyl analog: no electron-withdrawing activation
Physicochemical Space
Predicted TPSA ~86 Ų, H-bond acceptors via nitro group
Lower TPSA, no nitro H-bond acceptors, altered permeability context
Ring Junction Topology
Access to [6,1-c] and [3,2-c] isomeric forms
Restricted to single [6,1-c] topology; may limit SAR diversity
Substitution without comparative validation may shift reactivity, solubility, and target engagement profiles.

Differentiation Evidence Against Closest Structural Analogs


Lipophilicity and Polar Surface Area vs. 7-Methyl-3-phenyl Core

The target compound exhibits a calculated LogP of 1.60 and a topological polar surface area (TPSA) of 86.14 Ų, reflecting the contributions of the 3-nitrophenyl and 7-chloro substituents [1]. In contrast, the unsubstituted phenyl analog 7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]triazine has a lower molecular weight (224.27 g/mol) and lacks the hydrogen-bond-accepting nitro group, resulting in a significantly different polarity profile .

LogP & TPSA vs. methyl-phenyl core
Class-level inference
Target: LogP 1.60, TPSA 86.14 Ų Comparator: 7-methyl-3-phenyl analog — no nitro, lower TPSA, MW 224.27
Predicted property context; supports polarity-driven profiling
In silico JChem predictions; experimental validation advised
Physicochemical profiling Drug-likeness Medicinal chemistry

Ring Junction Isomerism: Pyridazino[6,1-c] vs. [3,2-c] Topology

The compound is referenced under two distinct IUPAC nomenclatures: 4H-pyridazino[6,1-c][1,2,4]triazine and 4H-pyridazino[3,2-c][1,2,4]triazine, indicating the potential for regioisomeric forms or ring-junction variation [1]. This structural nuance is absent in simpler analogs like 7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]triazine, which exist solely as the [6,1-c] isomer .

Ring junction isomerism
Class-level inference
Exists as [6,1-c] and [3,2-c] fused forms Comparator: only [6,1-c] isomer reported
Isomeric diversity may influence SAR; ring-junction context requires review
Database analysis; mixture vs. single isomer needs confirmation
Structural isomerism Regioisomerism Scaffold diversity

Kinase Target Engagement Potential via Scaffold Analogs

A structurally related congener, 7-(2-methoxyphenyl)-2H-pyridazino[6,1-c][1,2,4]triazine-3(4H)-one, demonstrated a binding free energy of -9.1971 kcal/mol against the estrogen receptor α (ERα) kinase domain (PDB: 1T46), outperforming natural ligands and comparable to doxorubicin [1]. While not a direct measurement for the target compound, the shared pyridazino[6,1-c][1,2,4]triazine scaffold suggests potential for similar kinase binding, with the 3-nitrophenyl group likely enhancing electrophilic interactions.

Kinase docking potential (scaffold)
Class-level inference
Analog (7-(2-methoxyphenyl)-derivative) vs ERα: -9.1971 kcal/mol Comparators: natural ligand and doxorubicin (docking scores comparable)
Scaffold-based docking context; supports kinase probe development research
Not direct measurement; 3-nitrophenyl analog may differ
Molecular docking Anticancer target Estrogen receptor

Commercial Availability and Supply Chain Reliability

The compound is cataloged by Apollo Scientific Ltd. (Product ID: OR27459) with a defined molecular weight of 289.68 g/mol and MDL number MFCD00277888, ensuring traceable procurement [1]. In contrast, generic unsubstituted analogs like 7-methyl-3-phenyl-4H-pyridazino[6,1-c][1,2,4]triazine are primarily available from database-only sources with no verified commercial supplier or purity specification .

Commercial availability
Supporting evidence
Apollo Scientific OR27459; MDL MFCD00277888; purity spec available 7-methyl-3-phenyl analog: no active vendor identified
Verified sourcing supports procurement consistency
Batch-specific purity data upon request
Vendor differentiation Research chemical sourcing Purity

Application Scenarios in Drug Discovery and Chemical Biology


Kinase-Focused Medicinal Chemistry Probe Design

Leveraging the class-level docking evidence against ERα kinase, this compound can serve as a core scaffold for developing novel kinase inhibitors. Its 3-nitrophenyl group offers a vector for electrostatically-driven binding interactions, as suggested by the high affinity of its methoxyphenyl analog (-9.1971 kcal/mol) [1].

Physicochemical Property-Optimized Lead Generation

With a predicted LogP of 1.60 and TPSA of 86.14 Ų, this compound sits within a favorable drug-like space, making it suitable for fragment-based or lead-like library design where balanced polarity and permeability are critical. This contrasts with less polar unsubstituted phenyl analogs [1][2].

Regioisomeric Scaffold Diversification for IP Expansion

The co-existence of [6,1-c] and [3,2-c] ring junction isomers provides a unique opportunity to patent a broader chemical space around the pyridazino-triazine core, potentially securing follow-on patents distinct from compounds fixed in a single topology [1].

Reference Standard for Analytical Method Development

Due to its commercial availability through Apollo Scientific with a defined MDL identifier, this compound is an ideal reference standard for developing HPLC, LC-MS, and NMR analytical methods in quality control laboratories, ensuring batch-to-batch consistency [1].

Application
Selection Property
Validation Focus
Kinase probe design context
Scaffold-docking evidence (class-level)
Kinase target engagement assay design
Lead-like property profiling
Predicted drug-like profile (LogP/TPSA)
Solubility and permeability assay fit
Scaffold diversification for SAR
Isomeric form availability
Regioisomeric SAR exploration
Analytical reference standard sourcing
Verified commercial identity (MDL)
HPLC/LC-MS method development
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